1-(5-Chloropyrazin-2-yl)ethan-1-amine, with the Chemical Abstracts Service number 1234014-51-7, is a chemical compound that belongs to the class of amines. Its molecular formula is CHClN, and it has a molecular weight of approximately 157.60 g/mol. This compound features a pyrazine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position, making it structurally significant in various chemical applications.
1-(5-Chloropyrazin-2-yl)ethan-1-amine is classified as an organic compound, specifically a substituted pyrazine derivative. Pyrazines are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine typically involves two main approaches: reductive amination and direct amination of chlorinated pyrazine derivatives.
The synthesis may require specific temperature control, solvents (such as dioxane or isopropanol), and catalysts (like palladium or copper salts) to optimize yield and purity. The reaction conditions must be carefully monitored to avoid side reactions.
Key structural data include:
1-(5-Chloropyrazin-2-yl)ethan-1-amine can participate in various chemical reactions typical for amines, such as:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances its nucleophilicity at the nitrogen atom.
The mechanism of action for 1-(5-Chloropyrazin-2-yl)ethan-1-amine in biological systems often involves its interaction with specific receptors or enzymes. The presence of the pyrazine ring may contribute to its ability to modulate biological pathways.
Research indicates that compounds with similar structures exhibit activity against various targets, including enzymes involved in metabolic processes and potential roles in pharmacological applications .
Relevant safety data indicates that this compound poses hazards such as irritation and toxicity upon exposure .
1-(5-Chloropyrazin-2-yl)ethan-1-amine has potential applications in:
Research continues into its efficacy and safety profiles, indicating a promising future for its use in various scientific fields .
1-(5-Chloropyrazin-2-yl)ethan-1-amine (CAS: 1234014-51-7) is a chiral amine derivative of the pyrazine heterocycle, characterized by the molecular formula C₆H₈ClN₃ and a molecular weight of 157.6 g/mol [2] [7]. Its structure consists of a chloropyrazine ring substituted at the 2-position with an ethylamine group (–CH(NH₂)CH₃), creating a stereogenic center. This scaffold belongs to the 2-aminomethylpyrazine subclass, distinguished by the presence of a primary amine separated from the heterocycle by a methylene bridge. The chlorine at the 5-position confers enhanced electrophilicity, facilitating nucleophilic aromatic substitution reactions—a key strategy for structural diversification in drug discovery [5] [8].
Pyrazine derivatives are privileged structures in medicinal chemistry due to their:
Property | Value | |
---|---|---|
CAS Number | 1234014-51-7 | |
Molecular Formula | C₆H₈ClN₃ | |
Molecular Weight | 157.6 g/mol | |
SMILES | CC(C₁=CN=C(C=N₁)Cl)N | |
Hydrogen Bond Donors | 1 (amine group) | |
Hydrogen Bond Acceptors | 3 (ring N atoms + amine) | |
Predicted LogP | 1.2 (moderate lipophilicity) | [7] |
Synthetic routes to this compound typically involve:
1-(5-Chloropyrazin-2-yl)ethan-1-amine serves as a critical building block for synthesizing trisubstituted pyrazine inhibitors targeting viral proteases. These inhibitors exploit allosteric sites—distinct from the catalytic active site—to achieve high selectivity and overcome resistance mechanisms [1] [3].
Mechanism of Allosteric Inhibition
Flavivirus NS2B-NS3 proteases (e.g., Zika, Dengue, West Nile viruses) adopt a "closed" conformation for catalytic activity, where the NS2B cofactor wraps around NS3 to form the active site. Trisubstituted pyrazines, derived from scaffolds like 1-(5-chloropyrazin-2-yl)ethan-1-amine, bind to a hydrophobic allosteric pocket adjacent to the catalytic triad. This binding:
Virus | Protease Target | Inhibitor Example | IC₅₀/EC₅₀ | Reference |
---|---|---|---|---|
SARS-CoV-2 | 3CLpro | JMX0941 | 3.9 μM (IC₅₀) | [1] |
Zika | NS2B-NS3 | Compound 47 | 130 nM (IC₅₀) | [3] |
Dengue | NS2B-NS3 | Compound 103 | 300 nM (EC₅₀) | [3] |
Structure-Activity Relationship (SAR) Insights
Derivatization of the primary amine group is crucial for optimizing allosteric inhibition:
Derivatization Site | Chemical Modification | Effect on Potency | |
---|---|---|---|
Primary amine (R₁) | Acylation with aryl groups | ↑ Hydrophobicity, ↑ binding affinity | |
Chlorine (R₅) | Replacement with Br or CF₃ | ↓ Metabolic clearance | |
Pyrazine C-6 position | Addition of aryl/heteroaryl | ↑ Steric complementarity | [3] |
Computational modeling (e.g., molecular dynamics simulations) confirms that inhibitors derived from this scaffold induce long-range structural perturbations that propagate >15 Å from the allosteric site to the catalytic dyad, effectively "freezing" the protease in an inactive state [6]. This mechanism underpins their efficacy in cell-based antiviral assays (EC₅₀: 300–600 nM) and mouse models of Zika infection [3].
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